N-(Pentan-3-yl)-2-(thiophen-2-yl)quinolin-4-amine
Description
Properties
CAS No. |
853328-22-0 |
|---|---|
Molecular Formula |
C18H20N2S |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-pentan-3-yl-2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C18H20N2S/c1-3-13(4-2)19-16-12-17(18-10-7-11-21-18)20-15-9-6-5-8-14(15)16/h5-13H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
KJTVELBQRRMOCD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3 |
Origin of Product |
United States |
Biological Activity
N-(Pentan-3-yl)-2-(thiophen-2-yl)quinolin-4-amine is a compound that has garnered interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity, synthesis, and potential applications of this compound based on the available literature.
Structural Characteristics
This compound is characterized by:
- Molecular Formula : CHNS
- Molecular Weight : Approximately 296.43 g/mol
- Structural Features : A quinoline core with a thiophene ring and a branched pentan-3-yl group, enhancing solubility and reactivity.
Biological Activity
Research on the biological activity of this compound is still in its preliminary stages, but early studies suggest several promising avenues:
-
Potential Interaction with Neurotransmitter Receptors :
- Preliminary studies indicate that this compound may interact with neurotransmitter receptors, which could lead to pharmacological applications in neuropharmacology.
-
Enzyme Inhibition :
- There is evidence suggesting that this compound may act as an inhibitor for certain enzymes, although specific targets have yet to be definitively identified.
- Pharmacological Applications :
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Thiophene-2-ethylamine | Simpler amine without branched alkyl chain | Less hydrophobic, potentially lower reactivity |
| 2-Thiophenemethylamine | Different alkyl chain structure | May exhibit different biological activities |
| Thiophene-2-carboxamide | Contains a carboxamide instead of an amine | Different reactivity due to functional group |
The branched alkyl chain in this compound distinguishes it from simpler analogs, potentially leading to improved pharmacokinetic properties compared to its counterparts.
Future Directions
Future research should focus on:
- Mechanism of Action : Elucidating the precise mechanisms through which this compound exerts its biological effects.
- Pharmacological Testing : Conducting in vitro and in vivo studies to assess the efficacy and safety profile of this compound.
- Structure–Activity Relationship (SAR) : Exploring SAR to identify modifications that enhance biological activity or reduce toxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Quinolin-4-amine Derivatives
Core Modifications
- Imidazo[4,5-c]quinolin-4-amine Derivatives (): Compounds such as N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) and its analogs (18–24) feature fused imidazole rings and diverse substituents (e.g., norbornanyl, adamantanyl). These modifications enhance steric bulk and rigidity compared to the simpler quinolin-4-amine scaffold of the target compound. The imidazole fusion likely increases binding affinity to hydrophobic enzyme pockets but reduces solubility .
- Pyrimidinyl-Substituted Quinolin-4-amine Derivatives (): Derivatives like 7-(2-(4-propyl-1,4-diazepan-1-yl)pyrimidin-5-yl)-N-(pyrazin-2-yl)quinolin-4-amine (10g) incorporate pyrimidine and diazepane moieties. These polar groups improve aqueous solubility (e.g., via hydrogen bonding) but may reduce membrane permeability compared to the alkyl-thiophene substituents in the target compound .
Positional Isomerism
- Quinolin-2-amine vs. Quinolin-4-amine (): N-benzyl-4-methylquinolin-2-amine demonstrates how the position of the amine group affects electronic distribution.
Thiophene-Containing Analogues
- Thiophen-2-yl vs. Thiophen-3-yl Substitutions (): N-(2-(Thiophen-2-yl)ethyl)piperidin-4-amine () and N-(Thiophen-3-ylmethyl)-4-(1-(o-tolyl)-1H-pyrazol-4-yl)pyrimidin-2-amine () highlight the impact of thiophene regioisomerism.
- Antibacterial Quinolone-Thiophene Derivatives (): Compounds like N-[2-(5-bromothiophen-2-yl)-2-oxoethyl]piperazinyl quinolones exhibit enhanced antibacterial activity due to the electron-withdrawing bromothiophene group. This suggests that the thiophene moiety in the target compound could similarly modulate bioactivity, though its alkyl chain may prioritize membrane penetration over direct target binding .
Alkyl vs. Aryl Substituents
- Pentan-3-yl vs. Aromatic Groups (): The pentan-3-yl chain in the target compound increases lipophilicity (logP ~4.5 predicted) compared to aryl-substituted analogs like 4-chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine (), which has a logP ~3.6. This difference may enhance blood-brain barrier penetration but reduce aqueous solubility .
- Adamantanyl and Norbornanyl Derivatives (): Bulky substituents in N-(3,4-dichlorophenyl)-2-(1-adamantanyl)-1H-imidazo[4,5-c]quinolin-4-amine (20) improve thermal stability and receptor selectivity but complicate synthetic yields (71% for 20 vs. 11% for 17) .
Solubility and Lipophilicity
- The pentan-3-yl group likely renders the target compound poorly soluble in water (<0.1 mg/mL predicted), contrasting with pyrimidinyl derivatives (e.g., 10g: ~1 mg/mL in DMSO) .
- Thiophene’s electron-rich nature may enhance stacking in hydrophobic environments, as seen in antiproliferative thiophene-triazine derivatives () .
Crystallographic Insights
Preparation Methods
Reaction Mechanism and Core Assembly
The Friedländer quinoline synthesis, adapted from solvent-free methodologies, provides a robust framework for constructing the quinoline backbone. In this approach, 2-aminobenzophenone derivatives react with diketones (e.g., pentan-2,3-dione) under catalysis by poly(phosphoric acid) (PPA). The reaction proceeds via acid-catalyzed cyclocondensation, forming the quinoline ring system at 90°C within 1 hour. For N-(Pentan-3-yl)-2-(thiophen-2-yl)quinolin-4-amine, modifications to the diketone component could introduce the thiophene substituent at the 2-position, while post-cyclization amination at the 4-position incorporates the pentan-3-yl group.
Optimization and Yield
Key optimizations include the use of PPA as both catalyst and solvent, eliminating the need for organic solvents and improving atom economy. In analogous syntheses, this method achieved 82% yield for 1-(4-phenylquinolin-2-yl)propan-1-one. For the target compound, substituting pentan-2,3-dione with a thiophene-containing diketone precursor (e.g., 2-thiophenecarbonylacetone) could enable direct thiophene incorporation. Post-synthetic amination via nucleophilic substitution or reductive amination would then introduce the pentan-3-ylamine group.
Condensation with Imidate Salts
Synthesis of Intermediate Amines
A method involving imidate salt condensation, derived from benzimidazole syntheses, offers a pathway to functionalize the quinoline core. Initially, N-alkyl-substituted ortho-phenylenediamine intermediates are prepared via hydrogenation of nitroanilines. For example, hydrogenation of methyl 3-nitro-4-(pentan-3-ylamino)benzoate over Pd/C (5 bar H₂, 16 hours) yields the corresponding phenylenediamine in 85% yield. This intermediate serves as a precursor for subsequent cyclization.
Cyclization and Formation
Condensation of the phenylenediamine with methyl 2-thiophenacetimidate hydrochloride in refluxing methanol facilitates cyclization to form the benzimidazole-thiophene-quinoline hybrid structure. While this method originally produced benzimidazole derivatives in 57% yield, adapting the imidate to a quinoline-compatible electrophile (e.g., 2-thiophenecarbonyl chloride) could enable quinoline ring formation. Challenges include optimizing reaction temperatures and avoiding side reactions during cyclization.
Bromination and Nucleophilic Substitution
Bromination Conditions
Late-stage functionalization via bromination at the quinoline 4-position provides a versatile route for amination. As demonstrated in related quinoline derivatives, treatment with phosphorus tribromide (PBr₃) in DMF at 0–25°C introduces a bromine atom, enabling subsequent nucleophilic substitution. For example, 3-methyl-2-(thiophen-2-yl)quinolin-4(1H)-one undergoes bromination to yield the 4-bromo derivative, which is then aminated with pentan-3-ylamine.
Amination Step
Reductive Amination of Ketone Intermediates
Ketone Synthesis
Reductive amination offers an alternative route for introducing the pentan-3-ylamine group. Starting from 4-oxo-2-(thiophen-2-yl)quinoline-3-carbaldehyde, the ketone group at the 4-position undergoes reductive amination with pentan-3-ylamine in the presence of sodium cyanoborohydride (NaBH₃CN). This method, adapted from imidazo[4,5-c]quinoline syntheses, requires careful pH control (pH 6–7) to suppress side reactions.
Yield and Purification
While specific yields for the target compound are unreported, analogous reductive aminations in quinoline systems achieve 60–70% efficiency after purification by recrystallization or column chromatography. Challenges include managing the steric bulk of the branched pentan-3-yl group and ensuring complete reduction of the imine intermediate.
Comparative Analysis of Synthetic Methods
*Yields reported for analogous compounds.
Q & A
Q. What synthetic methodologies are recommended for preparing N-(Pentan-3-yl)-2-(thiophen-2-yl)quinolin-4-amine?
The synthesis typically involves multi-step organic reactions. Key steps include:
- Coupling reactions : Use of palladium or copper catalysts for cross-coupling thiophene and quinoline moieties under inert atmospheres (e.g., nitrogen) .
- Amine functionalization : Reaction of the quinoline core with pentan-3-ylamine under reflux conditions in solvents like DMF or toluene .
- Purification : Column chromatography and recrystallization to isolate the final product. Analytical techniques such as NMR and HPLC are critical for verifying purity .
Q. What analytical techniques are essential for characterizing the purity and structure of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR confirm molecular structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, providing atomic-level resolution of the quinoline-thiophene framework .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Density-Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO/LUMO energies) to assess reactivity and binding affinity .
- Molecular Docking : Simulates interactions with biological targets (e.g., Bcl-2 proteins or Plasmodium falciparum enzymes) to prioritize in vitro testing .
- SAR Studies : Compare with analogs (e.g., 4-aminoquinoline-piperidines) to identify critical substituents for antiplasmodial or anticancer activity .
Q. How should researchers address discrepancies in biological activity data across studies involving quinolin-4-amine derivatives?
- Assay Standardization : Variations in cell lines (e.g., CQ-sensitive vs. resistant Plasmodium strains) or incubation times can skew results. Use validated protocols from established pharmacological studies .
- Structural Confirmation : Ensure synthesized compounds match reported structures via NMR and crystallography to rule out synthetic errors .
- Meta-Analysis : Cross-reference data from independent sources (e.g., anti-proliferative IC values) to identify outliers and refine hypotheses .
Q. What strategies optimize reaction yield and purity during synthesis of thiophene-substituted quinolin-4-amine derivatives?
- Catalyst Screening : Test palladium/copper ratios to balance coupling efficiency and side reactions .
- Temperature Control : Maintain inert conditions at 80–110°C to prevent thiophene oxidation .
- Workflow Integration : Use HPLC monitoring to terminate reactions at optimal conversion points, reducing byproduct formation .
Q. How does the thiophene moiety at the quinoline 2-position influence electronic properties and binding affinity?
- Electron-Withdrawing Effects : Thiophene’s sulfur atom alters electron density, enhancing π-π stacking with aromatic residues in protein targets .
- Steric Considerations : Substituent size and orientation (e.g., 2-thiophene vs. 4-methoxyphenyl) affect access to hydrophobic binding pockets. Computational models suggest thiophene improves solubility without sacrificing affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
